molecular formula C10H9BrN2O B2567158 7-Bromo-2-ethylquinazolin-4-ol CAS No. 1597248-04-8

7-Bromo-2-ethylquinazolin-4-ol

Cat. No.: B2567158
CAS No.: 1597248-04-8
M. Wt: 253.099
InChI Key: WMDJMFCNWZBHSV-UHFFFAOYSA-N
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Description

7-Bromo-2-ethylquinazolin-4-ol is a chemical compound belonging to the quinazoline family Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-ethylquinazolin-4-ol typically involves the bromination of 2-ethylquinazolin-4-ol. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform under controlled temperature conditions to ensure selective bromination at the 7-position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency of production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products Formed:

    Oxidation: Formation of quinazoline-4-one derivatives.

    Reduction: Formation of 2-ethylquinazolin-4-ol.

    Substitution: Formation of 7-substituted quinazoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex quinazoline derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Bromo-2-ethylquinazolin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom at the 7-position enhances its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

    2-Ethylquinazolin-4-ol: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.

    7-Chloro-2-ethylquinazolin-4-ol: Similar structure but with a chlorine atom instead of bromine, leading to variations in reactivity and potency.

    7-Bromoquinazolin-4-ol: Lacks the ethyl group, affecting its overall properties and applications.

Uniqueness: 7-Bromo-2-ethylquinazolin-4-ol is unique due to the presence of both the bromine atom and the ethyl group, which contribute to its distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research and industrial applications.

Properties

IUPAC Name

7-bromo-2-ethyl-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O/c1-2-9-12-8-5-6(11)3-4-7(8)10(14)13-9/h3-5H,2H2,1H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMDJMFCNWZBHSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(C=CC(=C2)Br)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1597248-04-8
Record name 7-bromo-2-ethylquinazolin-4-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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